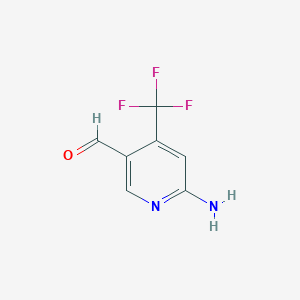
6-Amino-4-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(trifluoromethyl)nicotinaldehyde: 6-(Trifluoromethyl)nicotinaldehyde , is a heterocyclic compound with the chemical formula C₇H₄F₃NO It features a pyridine ring substituted with an amino group and a trifluoromethyl (CF₃) group at different positions
Preparation Methods
a. Synthetic Routes: The synthesis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde involves several steps. One common synthetic route is as follows:
Formation of Intermediate 6-(Trifluoromethyl)pyridin-3-ylmethanol:
b. Industrial Production Methods: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above. specific details regarding large-scale production are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
6-Amino-4-(trifluoromethyl)nicotinaldehyde can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions will vary based on the specific reaction conditions.
Scientific Research Applications
a. Chemistry:
Building Block: Researchers use 6-Amino-4-(trifluoromethyl)nicotinaldehyde as a building block for the synthesis of more complex molecules.
Fluorinated Ligands: Its trifluoromethyl group makes it valuable for ligand design in coordination chemistry.
Drug Discovery: The compound’s unique structure may inspire drug design efforts.
Biological Studies: Researchers investigate its interactions with biological targets.
Agrochemicals: It may find applications in crop protection chemicals.
Materials Science: Its fluorinated moiety could contribute to novel materials.
Mechanism of Action
The exact mechanism by which 6-Amino-4-(trifluoromethyl)nicotinaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 6-Amino-4-(trifluoromethyl)nicotinaldehyde is unique due to its trifluoromethyl substitution, similar compounds include:
4-Amino-6-(trifluoromethyl)nicotinaldehyde: (CAS#: 1289175-65-0), which shares some structural features.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12) |
InChI Key |
CRCWQWXTXUYZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


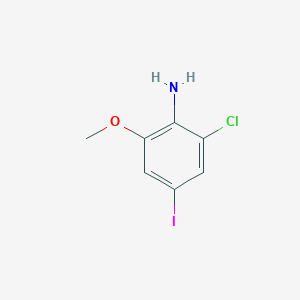
![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)

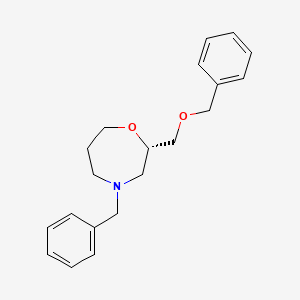
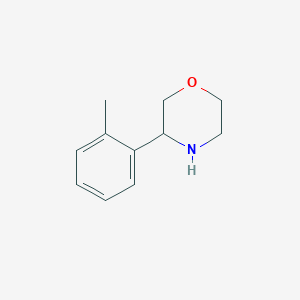
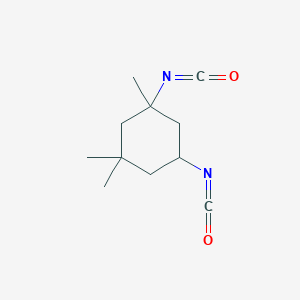


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)
![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)

